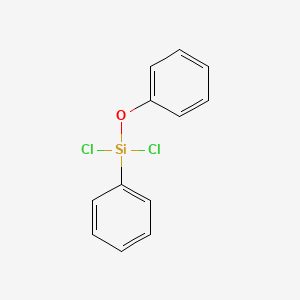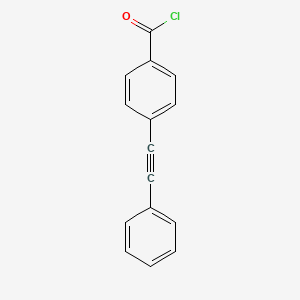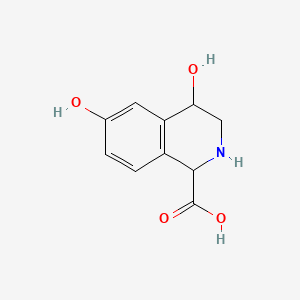
4,6-Dihydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dihydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a compound belonging to the class of tetrahydroisoquinolines, which are widely distributed in nature as alkaloids. These compounds are known for their diverse biological activities and are employed in medicinal chemistry . The structure of this compound includes a tetrahydroisoquinoline core with hydroxyl groups at positions 4 and 6, and a carboxylic acid group at position 1.
Preparation Methods
The synthesis of 4,6-Dihydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid can be achieved through various synthetic routes. One common method involves the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization . In this method, a diastereomeric morpholinone derivative is formed in the Petasis reaction and then transformed into the desired compound via Pomeranz–Fritsch–Bobbitt cyclization. This classical method is widely used for synthesizing the tetrahydroisoquinoline core .
Chemical Reactions Analysis
4,6-Dihydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield tetrahydroisoquinoline derivatives .
Scientific Research Applications
This compound has numerous scientific research applications. In chemistry, it serves as a building block for the synthesis of natural products and synthetic pharmaceuticals . In biology and medicine, it has been evaluated as a potent inhibitor of influenza virus polymerase acidic (PA) endonuclease domain . Additionally, it has shown potential as a peripheral catechol-O-methyltransferase inhibitor, which is relevant for the treatment of Parkinson’s disease . In the industry, it is used in the development of novel therapeutic candidates for various diseases .
Mechanism of Action
The mechanism of action of 4,6-Dihydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, as an inhibitor of the influenza virus polymerase acidic (PA) endonuclease domain, it interferes with the viral replication process . As a catechol-O-methyltransferase inhibitor, it prevents the breakdown of catecholamines, thereby enhancing their availability in the brain . These interactions highlight the compound’s potential therapeutic effects in treating viral infections and neurodegenerative diseases.
Comparison with Similar Compounds
4,6-Dihydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid can be compared with other similar compounds such as 6,7-dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline and 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid . These compounds share the tetrahydroisoquinoline core but differ in their substitution patterns and functional groups. The presence of hydroxyl groups at positions 4 and 6 in this compound makes it unique and contributes to its specific biological activities .
Properties
CAS No. |
23842-54-8 |
|---|---|
Molecular Formula |
C10H11NO4 |
Molecular Weight |
209.20 g/mol |
IUPAC Name |
4,6-dihydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid |
InChI |
InChI=1S/C10H11NO4/c12-5-1-2-6-7(3-5)8(13)4-11-9(6)10(14)15/h1-3,8-9,11-13H,4H2,(H,14,15) |
InChI Key |
MEIKIYLBAAEQJC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(C=CC(=C2)O)C(N1)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[6-[Carboxymethylcarbamoyl(nitroso)amino]hexyl-nitrosocarbamoyl]amino]acetic acid](/img/structure/B14692609.png)
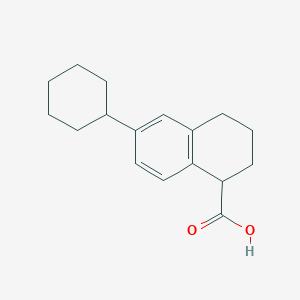
![1-Ethenylspiro[2.4]hepta-4,6-diene](/img/structure/B14692625.png)
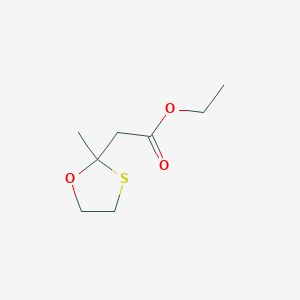
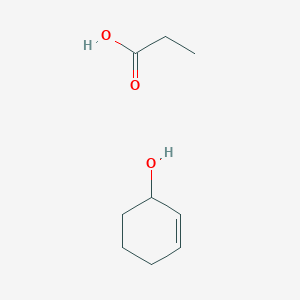
![1-methyl-4-[(2S)-6-methylhepta-4,6-dien-2-yl]benzene](/img/structure/B14692651.png)
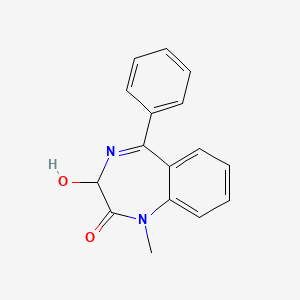
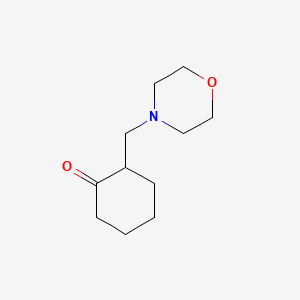
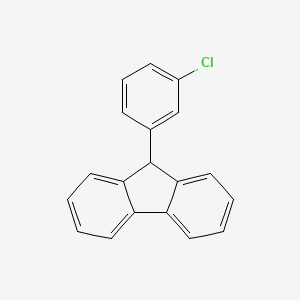
![2-(Pyridin-2-yl)-1-[2-(pyridin-2-yl)ethyl]-1H-benzimidazole](/img/structure/B14692697.png)
![(E)-Bis[2-(propan-2-yl)phenyl]diazene](/img/structure/B14692699.png)
